N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYYQZSCZZKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323681 | |
| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
316125-42-5 | |
| Record name | N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, or the thiocarbamoyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is its potential as an anticancer agent. Research has indicated that derivatives of carbamothioyl compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on similar thiazolidine derivatives demonstrated their cytotoxic effects against several human tumor cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.2 |
| Compound B | A549 (Lung) | 3.8 |
| Compound C | MCF-7 (Breast) | 4.5 |
These findings suggest that modifications to the structure of carbamothioyl compounds can enhance their anticancer properties, indicating a promising avenue for further exploration with this compound .
Antibacterial Properties
In addition to its anticancer applications, this compound has been evaluated for its antibacterial activity. Compounds with similar structural frameworks have shown effectiveness against a range of bacterial strains.
Case Study: Antibacterial Efficacy
Research on related compounds revealed the following antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 18 |
| Compound F | P. aeruginosa | 12 |
These results indicate that the incorporation of specific substituents, such as the ethoxy group in this compound, can enhance antibacterial efficacy .
Modulation of Biological Pathways
This compound may also play a role in modulating biological pathways relevant to inflammation and pain management. Compounds with similar structures have been investigated for their effects on cannabinoid receptors, which are crucial in pain modulation.
Case Study: CB2 Receptor Binding
In a study focused on cannabinoid receptor modulation, derivatives were synthesized and tested for their binding affinity to the CB2 receptor:
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| Compound G | 777 |
| Compound H | 450 |
These findings suggest that modifications in the chemical structure can lead to enhanced binding affinities, opening avenues for therapeutic applications in pain management and anti-inflammatory treatments .
Mechanism of Action
The mechanism by which N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
| Compound Name | Substituent | Key Electronic Properties |
|---|---|---|
| N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide | 4-OCH₂CH₃ | Electron-donating, moderate resonance effects |
| N-{[(4-Chlorophenyl)carbamothioyl]amino}-2-phenylacetamide | 4-Cl | Electron-withdrawing, inductive stabilization |
| N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) | 4-OCH₃ | Stronger electron-donating than ethoxy |
| N-(4-Methylphenyl)-2-phenylacetamide (MPA) | 4-CH₃ | Electron-donating, steric bulk |
| N-(4-Fluorophenyl)-2-chloroacetamide | 4-F | Weakly electron-withdrawing |
- Key Findings: Electron-donating groups (e.g., -OCH₃, -CH₃) enhance nucleophilicity in alkylation reactions, improving selectivity for benzylation (e.g., MPA and MetPA show higher benzylation yields than nitro-substituted analogs) . Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize intermediates via resonance, as seen in N-(4-chlorophenyl)-2-phenylacetamide (CPA), which exhibits higher benzylation selectivity compared to nitro-substituted analogs .
Biological Activity
N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial, anticancer, and receptor modulation effects.
Chemical Structure and Synthesis
The compound this compound is characterized by a phenylacetamide backbone with a carbamothioyl group and an ethoxy substituent on the phenyl ring. The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-phenylacetamide, resulting in the formation of the desired thioamide derivative.
1. Anticancer Activity
Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. In vitro studies suggest that compounds with similar structures can effectively disrupt cancer cell growth by targeting specific molecular pathways involved in cell cycle regulation and apoptosis induction .
- Case Study : A study involving phenylacetamide derivatives showed that certain compounds demonstrated IC50 values comparable to established chemotherapeutic agents like imatinib, indicating their potential as effective anticancer agents .
2. Antibacterial Activity
This compound has also been evaluated for its antibacterial properties:
- In Vitro Studies : The compound exhibited promising antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. The mechanism behind this activity may involve interference with bacterial protein synthesis or cell wall integrity .
3. Receptor Modulation
In addition to its anticancer and antibacterial activities, this compound may act as a modulator of specific receptors:
- CB2 Receptor Binding : Similar compounds have shown affinity for cannabinoid receptors, particularly CB2, which is implicated in various physiological processes including inflammation and pain modulation. The binding affinity of such compounds suggests they could serve as leads for developing new therapeutic agents targeting these receptors .
Safety and Toxicity
Toxicity studies are crucial for evaluating the safety profile of this compound. Preliminary data indicate that while exhibiting biological activity, these compounds do not significantly induce cytotoxic effects at therapeutic concentrations, making them promising candidates for further development in clinical settings .
Q & A
Q. What are the established synthetic routes for N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide, and how are intermediates validated?
Methodological Answer :
- Synthesis : A common approach involves reacting 2-phenylacetamide with a substituted isothiocyanate (e.g., 4-ethoxyphenyl isothiocyanate) in anhydrous solvents like THF or DCM under reflux. Carbamothioyl formation is confirmed via TLC monitoring .
- Intermediate Validation : Intermediates (e.g., 4-ethoxyphenyl isothiocyanate) are characterized by NMR and LC-MS to confirm purity and structure. For example, LC-MS analysis of related compounds shows characteristic [M+H] peaks (e.g., m/z 403.1 for a bis-acetamide analog) .
Q. What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer :
- NMR : and NMR in DMSO-d resolve aromatic protons (δ 7.18–7.31 ppm), ethoxy groups (δ 3.98–4.03 ppm), and carbamothioyl protons (δ 8.69 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and thiourea (C=S, ~180 ppm) signals .
- Mass Spectrometry : LC-ESI-MS provides molecular ion validation and fragmentation patterns.
Q. What safety protocols are critical during handling?
Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion (H303+H313+H333 warnings).
- First-aid measures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer :
- Data Collection : Use SHELX programs (SHELXL for refinement) to process single-crystal data. WinGX integrates SHELX with visualization tools (ORTEP) for anisotropic displacement ellipsoids .
- Key Metrics : Bond lengths (e.g., C=O ~1.22 Å, C=S ~1.68 Å) and angles (e.g., N-C-S ~125°) validate geometry. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize crystal packing .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer :
Q. What computational methods are reliable for modeling interactions with biological targets?
Methodological Answer :
Q. How can researchers optimize synthetic yield while minimizing side products?
Methodological Answer :
Q. What strategies validate the absence of polymorphic forms in crystallized samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
